molecular formula C29H32F3N5O6S B609860 PCO371 CAS No. 1613373-33-3

PCO371

カタログ番号: B609860
CAS番号: 1613373-33-3
分子量: 635.7 g/mol
InChIキー: LDZJFVOUPUFOHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PCO371 is an orally active small-molecule agonist of the parathyroid hormone type 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR) critical for calcium homeostasis and bone metabolism . Structurally, it comprises a head imidazolidinedione, a central dimethylxylene group, a sulfonamide linker, and a trifluoromethoxy-phenyl tail (molecular formula: C₂₉H₃₂F₃N₅O₆S; molecular weight: 635.65) . This compound binds to a unique intracellular pocket at the interface of PTH1R and Gαs, stabilizing an outward conformation of transmembrane helix 6 (TM6) to selectively activate G protein signaling without β-arrestin recruitment, thereby minimizing side effects like hypercalciuria .

準備方法

Lead Optimization and Structural Design

PCO371 emerged from systematic lead optimization efforts aimed at enhancing PTHR1 agonistic activity while minimizing metabolic instability. The lead compound, CH5447240 (1) , exhibited promising activity but suffered from reactive metabolite formation in human liver microsome assays . Key structural modifications included:

Replacement of the 4-Methylphenyl Group

The 4-methylphenyl moiety in 1 was substituted with a trifluoromethoxy-phenyl group to improve metabolic stability. This modification reduced oxidative metabolism by cytochrome P450 enzymes, thereby mitigating reactive intermediate formation .

Modification of the Spiro-Imidazolone Core

Introduction of a dimethylhydantoin (DMH) group at the spiro-imidazolone core enhanced binding affinity to PTHR1. The DMH group facilitated critical hydrogen bonds with residues in the intracellular transducer-binding pocket, such as Tyr459<sup>7.57</sup> and Arg219<sup>2.46</sup> .

Table 1: Structural Modifications and Their Impact on this compound

ModificationRationaleEffect on Activity (EC<sub>50</sub>)Metabolic Stability Improvement
Trifluoromethoxy-phenylReduced CYP-mediated oxidation2.4 μM (cAMP) → 1.6 μM (cAMP) 4-fold reduction in RM formation
Dimethylhydantoin additionEnhanced hydrogen bonding with PTHR117 μM (PLC) → 9 μM (PLC) Improved solubility in DMSO

Synthetic Route and Reaction Conditions

The synthesis of this compound involves a multi-step process optimized for yield and purity. Key steps include:

Synthesis of the Trifluoromethoxy-Phenyl Intermediate

  • Sulfonation : Reaction of 4-(trifluoromethoxy)phenol with chlorosulfonic acid yields the corresponding sulfonyl chloride.

  • Coupling : The sulfonyl chloride is coupled with a piperidine derivative under basic conditions (e.g., NaHCO<sub>3</sub>) to form the sulfonamide linker .

Assembly of the Spiro-Imidazolone Core

  • Cyclization : A spiro-imidazolone intermediate is synthesized via cyclocondensation of a diketone with urea under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 80°C) .

  • Functionalization : The DMH group is introduced via nucleophilic substitution using dimethylamine in THF .

Final Coupling and Purification

The trifluoromethoxy-phenyl sulfonamide and spiro-imidazolone-DMH intermediates are coupled via a Suzuki-Miyaura cross-coupling reaction, using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst. The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Table 2: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonationClSO<sub>3</sub>H, 0°C, 2 h7895
Spiro-cyclizationUrea, H<sub>2</sub>SO<sub>4</sub>, 80°C, 6 h6592
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, 90°C, 12 h5598

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z 636.45 [M+H]<sup>+</sup> (calc. 635.65 for C<sub>29</sub>H<sub>32</sub>F<sub>3</sub>N<sub>5</sub>O<sub>6</sub>S) .

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (s, 1H, imidazolone-H), 4.32 (s, 2H, CH<sub>2</sub>SO<sub>2</sub>), 3.11 (t, J = 6.0 Hz, 4H, piperidine-H) .

Purity and Solubility

  • HPLC Purity : ≥98% (C18 column, 254 nm) .

  • Solubility : 125 mg/mL in DMSO, stable for 1 month at -20°C .

FormulationConcentrationStorage TemperatureStability Period
Lyophilized powder10 mg/vial-80°C6 months
DMSO stock solution10 mM-20°C1 month

Pharmacological Validation

In Vitro Activity

  • cAMP Accumulation : EC<sub>50</sub> = 2.4 μM in COS-7 cells expressing hPTHR1 .

  • Phospholipase C Activation : EC<sub>50</sub> = 17 μM .

Selectivity Profile

This compound shows no activity against PTH type 2 receptor (PTHR2) and exhibits selectivity for 7 out of 15 class B1 GPCRs .

化学反応の分析

PCO-371は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応には、ある原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

PCO-371は、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Mechanism

PCO371 functions as a biased agonist at the hPTHR1 receptor, activating G protein signaling pathways while minimizing β-arrestin-mediated pathways. This selectivity is significant because it may lead to improved safety profiles and reduced side effects compared to traditional peptide-based therapies. The binding mechanism involves this compound acting as a molecular wedge that stabilizes the outward conformation of transmembrane helix 6 in the receptor, facilitating G protein activation .

Hypoparathyroidism Treatment

The primary application of this compound is in the treatment of hypoparathyroidism , a condition where insufficient parathyroid hormone leads to low calcium levels in the blood. Clinical studies have shown that this compound can effectively restore normal serum calcium levels without significantly increasing urinary calcium excretion, thus addressing one of the critical challenges in managing this condition .

Bone Health

Research indicates that this compound can enhance bone mineral density (BMD) and bone strength in osteopenic models, such as ovariectomized rats. Intravenous administration has demonstrated significant improvements in BMD comparable to those achieved with natural PTH, while oral administration also shows promise but with lesser effects . This suggests potential applications for treating osteoporosis or other bone density disorders.

Pharmacokinetics and Metabolism

A study focused on the pharmacokinetics of this compound revealed that its oral bioavailability and metabolic profile are critical for its therapeutic application. The compound undergoes metabolic transformations that can influence its efficacy and safety. Ongoing research aims to optimize these properties to enhance its clinical utility .

Structural Insights

Recent structural studies have elucidated the binding dynamics of this compound within the hPTHR1 receptor. These insights are pivotal for understanding how modifications to the compound's structure could improve its binding affinity and selectivity for various GPCRs beyond hPTHR1, expanding its potential therapeutic applications .

Data Table: Summary of Key Research Findings on this compound

Study Focus Findings Implications
Mass Balance StudyPharmacokineticsEvaluated absorption and elimination; identified metabolitesEssential for understanding dosing regimens
Osteopenic Rat ModelBone DensityIncreased BMD with intravenous administration; limited effect orallyPotential treatment for osteoporosis
Structural AnalysisReceptor BindingRevealed unique binding mode at hPTHR1Insights for drug design targeting other GPCRs
Phase 1 Clinical StudySafety/TolerabilityAssessed safety profile in humansCritical for advancing clinical development

作用機序

PCO-371は、副甲状腺ホルモン受容体1の完全アゴニストとして作用することで効果を発揮します。この受容体は、体内のカルシウム恒常性の調節に関与しています。 PCO-371が受容体に結合すると、環状アデノシン一リン酸の産生が刺激され、それがさまざまな下流のシグナル伝達経路を活性化します . これにより、血液中のカルシウムレベルと骨代謝が調節されます .

類似化合物との比較

Key Pharmacological Properties

  • EC₅₀ : 2.4–2.5 μM in PTH1R-expressing COS-7 cells .
  • Oral Bioavailability : Comparable to human PTH (hPTH) in rats, with dose-dependent increases in serum calcium and reductions in phosphate .
  • Therapeutic Effects: Restores normocalcemia in hypoparathyroid rats without elevating urinary calcium excretion, outperforming hPTH(1–34) and hPTH(1–84) .

Peptide Agonists: hPTH(1–34) and hPTH(1–84)

Parameter PCO371 hPTH(1–34) / hPTH(1–84)
Administration Oral Subcutaneous injection
Receptor Selectivity PTH1R-specific; no activity at PTH2R Activates both PTH1R and PTH2R
Signaling Bias Gs-cAMP only; no β-arrestin recruitment Activates both Gs and β-arrestin pathways
Duration of Action Sustained (>24 hrs in rats) Short-lived (hours)
Side Effects No hypercalciuria Risk of hypercalciuria and bone resorption

This compound’s intracellular binding mode avoids competition with extracellular PTH peptides, enabling concurrent use with calcium/vitamin D supplements without adverse interactions . Its G protein bias reduces off-target effects, unlike hPTH analogs, which activate β-arrestin-linked pathways associated with bone loss .

Non-Peptide Small Molecules: this compound vs. Other GPCR Agonists

This compound’s binding pocket (TM2, TM6, TM7, and helix 8) is conserved across class B GPCRs, enabling cross-reactivity with seven wild-type receptors (e.g., GCGR, GIPR) and engineered mutants (e.g., GLP-1R with two residue substitutions) . This contrasts with:

  • GLP-1 Receptor Agonists (e.g., Exendin-4) : Bind extracellular domains; require injections and lack oral bioavailability .
  • Calcimimetics (e.g., Cinacalcet) : Target calcium-sensing receptors (CaSRs); modulate calcium homeostasis indirectly with risks of hypocalcemia .

Receptor Activation Profile

GPCR Subtype This compound Activation (Wild-Type) Key Residue for Selectivity
PTH1R Yes Pro415<sup>6.47</sup>
PTH2R No (requires L370P mutation) Leu370<sup>6.47</sup>
GLP-1R No (requires 2 mutations) Non-conserved TM6 residues
GCGR Yes Asn5.50 orientation critical

Pro415<sup>6.47</sup> in TM6 is essential for this compound’s PTH1R specificity; substituting this residue in PTH2R (Leu→Pro) confers responsiveness .

Vitamin D Analogs (e.g., α-Alcalcidol)

Parameter This compound α-Alcalcidol
Mechanism Direct PTH1R agonism Vitamin D receptor activation
Calcium Homeostasis Increases intestinal absorption and renal reabsorption Enhances intestinal absorption only
Combination Therapy Reduces α-alcalcidol dosage by 50% Requires higher doses with calcium supplements

In hypoparathyroid rats, this compound combined with α-alcalcidol normalizes serum calcium while halving urinary calcium excretion, demonstrating synergistic efficacy .

Research Findings and Clinical Implications

  • Structural Uniqueness : this compound’s binding at the PTH1R-Gαs interface (Fig. 2, ) explains its G protein bias and oral activity, unlike extracellularly acting peptides .
  • Safety Profile: No cytotoxicity or reactive metabolite formation in human liver microsomes, supporting clinical development .

生物活性

PCO371 is a novel, orally active small-molecule agonist of the parathyroid hormone receptor type 1 (PTHR1), which has garnered significant attention for its potential therapeutic applications in conditions like hypoparathyroidism and osteoporosis. This article synthesizes recent research findings on the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and clinical implications.

This compound functions primarily as a full agonist of PTHR1, activating the receptor to promote calcium homeostasis. It does not interact with the parathyroid hormone type 2 receptor (PTHR2), which is crucial for its selectivity. The compound has been shown to enhance calcium reabsorption in renal tissues and stimulate bone turnover without significantly increasing urinary calcium excretion, differentiating it from traditional PTH injections .

Key Findings:

  • Calcium Homeostasis : this compound effectively restores serum calcium levels in hypocalcemic models, demonstrating a more prolonged effect compared to PTH injections .
  • Bone Mineral Density : In osteopenic rats, this compound increases bone turnover markers; however, its effect on bone mass is limited when administered orally .

Pharmacokinetics

A clinical pharmacology study assessed the pharmacokinetics (PK) and metabolism of this compound. Healthy male volunteers received oral doses of [^14C]this compound to evaluate its absorption, distribution, metabolism, and excretion (ADME). The study aims to determine how much radioactivity is recoverable from urine and feces following administration .

Summary of Results:

  • Elimination : The study is ongoing, but preliminary data suggest that this compound is well-absorbed with predictable elimination pathways.
  • Mass Balance : Understanding the mass balance will help elucidate the compound's safety profile and potential interactions .

Structural Insights

Recent studies utilizing high-resolution structural biology techniques have revealed the binding mode of this compound at the cytoplasmic interface of PTHR1. This unique binding site differs from previously known sites for small molecules or peptide ligands in G-protein-coupled receptors (GPCRs) .

Binding Characteristics:

  • G-Protein Activation : this compound stabilizes an outward-bent conformation of transmembrane helix 6 (TM6), favoring G-protein activation over β-arrestin signaling .
  • Mutational Analysis : Key residues such as Proline 415 are critical for receptor activation and selectivity. Mutations at this position significantly reduce the potency of this compound .

Comparative Efficacy

The efficacy of this compound has been compared to traditional peptide-based therapeutics. While peptide drugs targeting PTHR1 require injection, this compound offers an oral alternative with comparable effects on calcium levels and bone density under specific conditions.

Parameter This compound PTH Injections
Administration RouteOralSubcutaneous/Intradermal
Calcium RestorationEffectiveEffective
Bone Turnover IncreaseModerateHigh
Urinary Calcium ExcretionLowHigh

Case Studies and Clinical Implications

Case studies involving animal models indicate that while this compound effectively increases bone turnover, the increase in bone mass is limited compared to traditional therapies. This suggests that while it may be beneficial for managing hypocalcemia and osteoporosis, it may not fully replace existing treatments but rather complement them.

Q & A

Basic Research Questions

Q. How does PCO371 activate PTH1R compared to the endogenous ligand PTH?

this compound acts as a G protein-biased agonist, inducing cAMP production comparable to PTH but failing to recruit β-arrestin. While PTH activates both G protein and β-arrestin pathways, this compound selectively stabilizes the G protein-coupled conformation of PTH1R via a unique intracellular binding pocket at the receptor-Gs interface. This pocket involves interactions with TM2, TM6, TM7, and the Gαs subunit, leading to cAMP accumulation without β-arrestin signaling .

Q. What structural methods were used to characterize this compound’s binding mode?

Cryo-electron microscopy (cryo-EM) resolved the this compound-PTH1R-Gs ternary complex at high resolution, revealing its U-shaped conformation within a novel binding pocket. Key interactions include hydrogen bonding with R219²⁴⁶ and hydrophobic contacts with TM6 residues. Mutagenesis (e.g., P4156.47bA) validated critical residues for binding .

Q. How was this compound’s receptor selectivity tested experimentally?

Selectivity was assessed via cAMP assays in transfected cells expressing wild-type or mutant B1 GPCRs (e.g., PTH2R, GLP-1R). This compound activated PTH1R but not PTH2R or GLP-1R unless specific mutations (e.g., L3706.47bP in PTH2R) were introduced. Sequence alignment and homology modeling identified conserved residues across class B GPCRs .

Advanced Research Questions

Q. What experimental evidence supports this compound’s G protein-biased signaling?

β-arrestin recruitment assays showed no activation by this compound, unlike PTH. Structural analysis revealed that this compound stabilizes TM6 in an outward conformation, creating a larger intracellular cavity favorable for G protein coupling but incompatible with β-arrestin binding. This bias was confirmed using NanoBiT-based signaling assays .

Q. How conserved is the this compound-binding pocket across class B GPCRs?

The pocket is conserved in 8/15 B1 GPCRs (e.g., GCGR, VIP1R). Non-conserved residues (e.g., P6.47b in PTH1R vs. L6.47b in PTH2R) explain subtype selectivity. Mutating 1–2 residues in non-responsive receptors (e.g., GLP-1R) enabled this compound activation, demonstrating evolutionary conservation of this druggable site .

Q. Which residues are critical for this compound’s activity, and how were they validated?

Key residues (e.g., P4156.47b, M4146.46b) were identified via alanine scanning mutagenesis. ΔpEC50 values quantified functional impacts: P415L reduced potency by >100-fold, while V412A enhanced activity. Statistical significance was confirmed using ANOVA with Tukey’s test .

Q. What are the implications of this compound’s biased signaling for therapeutic development?

G protein bias avoids β-arrestin-linked side effects (e.g., receptor internalization), making this compound a template for designing safer drugs. Its oral bioavailability and conserved binding pocket enable repurposing for other B1 GPCRs (e.g., GCGR for diabetes) through structure-guided mutagenesis .

Q. Can this compound’s binding pocket be engineered into non-responsive GPCRs?

Yes. Introducing PTH1R-like residues into PTH2R (L370P) or GLP-1R (double mutation L392P/F393V) conferred this compound responsiveness. This approach enables creation of chimeric receptors for studying signaling bias or developing targeted therapies .

Q. Methodological Insights

  • cAMP Assays : Used to quantify G protein activation (e.g., AlphaScreen, HTRF) .
  • Cryo-EM : Critical for resolving ternary complex structures at 2.5–3.0 Å resolution .
  • Site-Directed Mutagenesis : Validated binding/residue roles via transient transfection and dose-response curves .

特性

IUPAC Name

1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZJFVOUPUFOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613373-33-3
Record name PCO-371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613373333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCO-371
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PCO-371
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE53TU0WSQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。